

1H NMR and 13C NMR analysis of N-Boc-5-bromoanthranilic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-5-Bromoanthranilic acid**

Cat. No.: **B1300229**

[Get Quote](#)

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of **N-Boc-5-bromoanthranilic Acid** and a Comparison with Related Analogues

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key intermediates is paramount. **N-Boc-5-bromoanthranilic acid** is a valuable building block in organic synthesis, and its purity and structure are critical for the successful preparation of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of **N-Boc-5-bromoanthranilic acid**, alongside a comparative analysis with its precursors and analogues to elucidate the influence of substituents on its spectral features.

Comparative Analysis of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **N-Boc-5-bromoanthranilic acid** and related compounds. The data for **N-Boc-5-bromoanthranilic acid** is predicted based on the analysis of its structural analogues.

Table 1: ¹H NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) in ppm
N-Boc-5-bromoanthranilic acid (Predicted)	DMSO-d ₆	~13.5 (s, 1H, COOH), ~9.8 (s, 1H, NH), ~8.2 (d, 1H, H-6), ~7.8 (dd, 1H, H-4), ~7.6 (d, 1H, H-3), 1.45 (s, 9H, C(CH ₃) ₃)
Anthranilic acid[1][2]	DMSO-d ₆	8.58 (br s, 3H, COOH, NH ₂), 7.69 (dd, 1H), 7.22 (dd, 1H), 7.11 (d, 1H), 6.76 (t, 1H), 6.52 (d, 1H)
5-Bromoanthranilic acid	-	No data available from searches.
N-Boc-anthranilic acid	-	No data available from searches.
N-Boc-5-hydroxyanthranilic acid[3]	-	Spectral data available but not detailed in the search results.

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Solvent	Chemical Shift (δ) in ppm
N-Boc-5-bromoanthranilic acid (Predicted)	DMSO-d ₆	~168 (COOH), ~152 (C=O, Boc), ~142 (C-2), ~138 (C-4), ~135 (C-6), ~120 (C-5), ~118 (C-3), ~115 (C-1), ~80 (C(CH ₃) ₃), ~28 (C(CH ₃) ₃)
Anthranilic acid[2][4]	DMSO-d ₆	169.6 (COOH), 151.5 (C-2), 133.8 (CH), 131.2 (CH), 116.4 (CH), 114.6 (CH), 109.6 (C-1)
5-Bromoanthranilic acid	-	No data available from searches.
N-Boc-anthranilic acid	-	No data available from searches.
2-Bromobenzoic acid[5]	MeOD	169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0
4-Bromobenzoic acid[5]	MeOD	168.8, 132.8, 132.5, 131.1, 128.8

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.[2][6]

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-15 ppm).

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Visualizing Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **N-Boc-5-bromoanthranilic acid** and the predicted assignment of its proton and carbon signals.

Figure 1. Structure and predicted NMR assignments for **N-Boc-5-bromoanthranilic acid**.

Discussion and Interpretation

The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality and the bromine atom at the 5-position of the anthranilic acid scaffold significantly influences the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons.

In the predicted ¹H NMR spectrum, the protons of the aromatic ring are expected to be deshielded due to the electron-withdrawing effects of the carboxylic acid and the bromine atom. The proton ortho to the carboxylic acid group (H-6) is anticipated to appear at the most downfield position, likely as a doublet. The other two aromatic protons (H-3 and H-4) will exhibit a doublet and a doublet of doublets splitting pattern, respectively. The NH proton of the Boc

group is expected to be a singlet in the downfield region, while the nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet at approximately 1.45 ppm.

For the ^{13}C NMR spectrum, the carbonyl carbons of the carboxylic acid and the Boc group are predicted to resonate at the most downfield positions. The aromatic carbons will appear in the range of 115-142 ppm. The carbon attached to the bromine (C-5) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The quaternary carbon of the Boc group will be observed around 80 ppm, and the methyl carbons will appear at approximately 28 ppm.

By comparing the predicted data for **N-Boc-5-bromoanthranilic acid** with the experimental data of anthranilic acid and its bromo-derivatives, researchers can gain valuable insights into the structural confirmation of their synthesized compounds. The provided experimental protocol offers a reliable method for obtaining high-quality NMR spectra for this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilic acid(118-92-3) ^1H NMR [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. ANTHRANILIC ACID, N-BOC-5-HYDROXY (244765-00-2) ^1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [^1H NMR and ^{13}C NMR analysis of N-Boc-5-bromoanthranilic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300229#1h-nmr-and-13c-nmr-analysis-of-n-boc-5-bromoanthranilic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com